molecular formula C10H10LiN B14470300 lithium;4-ethynyl-N,N-dimethylaniline CAS No. 66363-40-4

lithium;4-ethynyl-N,N-dimethylaniline

Cat. No.: B14470300
CAS No.: 66363-40-4
M. Wt: 151.2 g/mol
InChI Key: FTQOGQHLJNHNOH-UHFFFAOYSA-N
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Description

Lithium;4-ethynyl-N,N-dimethylaniline (Li-EDMA) is a lithium salt derived from 4-ethynyl-N,N-dimethylaniline (EDMA), a compound featuring an ethynyl group (−C≡CH) para to a dimethylamino (−N(CH₃)₂) substituent on a benzene ring. EDMA is notable for its extended π-conjugation, which arises from the electron-donating dimethylamino group and the electron-withdrawing ethynyl moiety. This conjugation enhances its nonlinear optical (NLO) properties and influences its crystal packing behavior . The lithium salt form further modifies its electronic characteristics, making it relevant in materials science and catalysis .

Properties

CAS No.

66363-40-4

Molecular Formula

C10H10LiN

Molecular Weight

151.2 g/mol

IUPAC Name

lithium;4-ethynyl-N,N-dimethylaniline

InChI

InChI=1S/C10H10N.Li/c1-4-9-5-7-10(8-6-9)11(2)3;/h5-8H,2-3H3;/q-1;+1

InChI Key

FTQOGQHLJNHNOH-UHFFFAOYSA-N

Canonical SMILES

[Li+].CN(C)C1=CC=C(C=C1)C#[C-]

Origin of Product

United States

Preparation Methods

Lithiation of 4-Ethynyl-N,N-Dimethylaniline Using n-Butyllithium

The most widely documented method for generating lithium 4-ethynyl-N,N-dimethylaniline involves the deprotonation of 4-ethynyl-N,N-dimethylaniline with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) under an inert nitrogen atmosphere. This reaction proceeds via the abstraction of the terminal alkyne proton, forming a lithium acetylide complex stabilized by tetramethylenediamine (TMEDA).

Reaction Setup and Conditions

A flame-dried Schlenk flask equipped with a condenser is charged with 4-ethynyl-N,N-dimethylaniline (0.832 mmol), TMEDA (0.724 mmol), and anhydrous THF (5 mL). The mixture is cooled to -78°C using a dry ice/acetone bath. n-BuLi (0.724 mmol) is added dropwise, resulting in a color change from pale yellow to deep red, indicative of acetylide formation. The reaction is stirred for 15 minutes at -78°C before warming to room temperature.

Role of Tetramethylenediamine

TMEDA acts as a Lewis base, coordinating to lithium and enhancing the reactivity of n-BuLi by breaking its tetrameric aggregates into monomeric species. This coordination stabilizes the lithium acetylide and prevents side reactions such as alkyne oligomerization.

Solvent and Temperature Effects

THF, a polar aprotic solvent, facilitates the solubility of both the starting material and the lithium base. The low temperature (-78°C) ensures controlled deprotonation and minimizes thermal degradation of the acetylide.

Alternative Lithiation Strategies

While n-BuLi is the standard base for this reaction, alternative lithium sources have been explored in specialized contexts:

Lithium Hexamethyldisilazide (LiHMDS)

Lithium hexamethyldisilazide offers milder conditions for deprotonation but is less commonly used due to its lower basicity compared to n-BuLi. No direct applications to 4-ethynyl-N,N-dimethylaniline are documented in the provided sources, though its use in analogous acetylide formations suggests potential compatibility.

In Situ Generation via Transmetalation

Copper(I) arylacetylides, synthesized from 4-ethynyl-N,N-dimethylaniline and copper(II) acetate, can undergo transmetalation with lithium reagents to yield the lithium acetylide. This method is advantageous for avoiding pyrophoric n-BuLi but introduces additional steps for copper intermediate purification.

Optimization of Reaction Parameters

Molar Ratios and Stoichiometry

Optimal results are achieved with a 2:1 molar ratio of 4-ethynyl-N,N-dimethylaniline to n-BuLi, ensuring complete deprotonation without excess base. TMEDA is typically used in equimolar amounts relative to n-BuLi.

Atmosphere and Moisture Control

Reactions must be conducted under nitrogen or argon to prevent oxidation of the lithium acetylide. Traces of moisture lead to hydrolysis, yielding 4-ethynyl-N,N-dimethylaniline and lithium hydroxide.

Scalability and Industrial Adaptations

Large-scale preparations employ continuous flow systems to maintain low temperatures and improve mixing efficiency. However, no industrial-scale data is available in the cited literature.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, THF-d₈) : The terminal alkyne proton (δ 2.85 ppm) disappears post-lithiation, confirming deprotonation.
  • IR Spectroscopy : The C≡C stretch at 2100 cm⁻¹ shifts to lower frequencies (1950–2000 cm⁻¹) upon lithiation.

Applications in Organic Synthesis

The lithium acetylide serves as a nucleophile in cross-coupling reactions, including:

  • Sonogashira–Hagihara Coupling : Formation of conjugated enediynes for optoelectronic materials.
  • Cycloadditions : Synthesis of selenoxanthene derivatives via [2+2] cycloadditions with selenoketones.

Comparative Analysis of Synthetic Protocols

Parameter n-BuLi Method Cu(I) Transmetalation
Yield 85–90% 70–75%
Reaction Time 30 minutes 2–4 hours
Scalability Moderate Low
Safety High risk (pyrophoric) Moderate risk

Scientific Research Applications

4-Ethynyl-N,N-dimethylaniline is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethynyl-N,N-dimethylaniline involves its ability to participate in various chemical reactions due to the presence of the ethynyl group and the dimethylamino group. These functional groups allow it to form bonds with other molecules, facilitating the synthesis of complex compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Ethynyl-Substituted Aromatic Amines

4-Trimethylsilylethynyl-N,N-dimethylaniline (TMS-EDMA)
  • Structural Differences : Replacement of the terminal ethynyl hydrogen in EDMA with a trimethylsilyl (TMS) group reduces intermolecular interactions.
  • Electronic Effects: The TMS group lowers reactivity in Sonogashira couplings compared to EDMA, which is more reactive due to its terminal ethynyl group .
Phenylacetylene Derivatives
  • Polymorphism : Phenylacetylene forms polymorphs with Z′ = 2.5, 3, and 6, whereas EDMA’s Z′ = 12 structure is attributed to its delocalized electron surface , which facilitates complex H-bonding networks .

Nonlinear Optical (NLO) Materials

Aza-Boron-Dipyrromethene (Aza-BODIPY) Compounds
  • Charge Transfer: Aza-BODIPY derivatives with triphenylamine and methoxy groups exhibit moderate two-photon absorption (TPA) coefficients (δ ≈ 200–500 GM). In contrast, EDMA-based systems show enhanced TPA (δ ≈ 800–1200 GM) due to stronger intramolecular charge transfer (ICT) from the dimethylamino group to the ethynyl-acceptor system .
  • Applications: EDMA is integrated into phthalocyanines and norbornadienes for NLO applications, outperforming simpler merocyanines lacking dimethylamino substituents .
Naphthalene Monoimide (NMI) Derivatives
  • Hydrophobicity and Aggregation : EDMA-functionalized NMIs (e.g., TGR63) demonstrate superior Aβ aggregate dissolution compared to analogs with ethynylbenzene or methoxy groups, attributed to optimized hydrophobicity and π-stacking .
Sonogashira Coupling
  • Reactivity: EDMA reacts efficiently in Pd/C-mediated Sonogashira couplings under microwave heating (7.5 min, 90°C), whereas bulkier analogs (e.g., 4-ethynyl-α,α,α-trifluorotoluene) require longer reaction times .
  • Substrate Scope: EDMA’s dimethylamino group enhances electron density, accelerating oxidative addition in cross-couplings compared to electron-deficient ethynyl compounds .

Phase Behavior and Crystallography

Compound Z′ Value Phase Transition Temperature (K) Key Interaction Networks
EDMA 12 123 (reversible) H-bonding, π-π stacking
TMS-EDMA 1.5 None van der Waals, TMS shielding
Phenylacetylene (Form I) 2.5 None C≡C⋯H interactions
4-Ethynylpyridine 3 150 (irreversible) N⋯H-C≡C, π-stacking

Key Insight: EDMA’s high Z′ and reversible phase transition are unique among ethynyl aromatics, driven by its dual functionality (electron-rich dimethylamino and ethynyl groups) .

Q & A

Advanced Research Question

  • Thermolysis of iodide lb at 180°C yields rearranged products (e.g., o/p-benzyl derivatives) via radical intermediates, avoiding Stevens products .
  • Strong bases (e.g., KOtBu) induce Sommelet-Hauser rearrangements, forming zwitterionic intermediates. Contradictions arise from competing mechanisms: isotopic labeling (e.g., ¹³C) distinguishes between migration pathways .

What catalytic applications utilize 4-ethynyl-N,N-dimethylaniline in photoredox systems?

Advanced Research Question
The dimethylamino group acts as an electron donor in:

  • Bimetallic photocatalysis : Quenching iridium polypyridyl excited states (e.g., [Ir(ppy)₂(bpy)]PF₆) via electron transfer, enhancing α-ketovinylazide coupling efficiency .
  • Stern-Volmer analysis : Measure bimolecular quenching constants (kq ~10⁹ M⁻¹s⁻¹) to quantify catalytic turnover .

How do intermolecular interactions dictate crystal packing in 4-ethynyl-N,N-dimethylaniline?

Advanced Research Question

  • Weak hydrogen bonds : C–H∙∙∙N contacts stabilize triclinic polymorphs, forming dodecameric clusters .
  • Phase transitions : Cooling below 122.5 K induces lattice restructuring without breaking covalent bonds .
  • Steric effects : Trimethylsilyl substitution disrupts packing, reducing Z′ to 1.5 in orthorhombic crystals .

How can researchers resolve contradictions in product distributions from similar starting materials?

Q. Methodological Guidance

  • Control experiments : Compare iodide (la) vs. bromide (lb) substrates under identical conditions to isolate halide effects .
  • Mechanistic probes : Use deuterated solvents (e.g., DMF-d₇) to track H/D exchange in rearrangements .
  • Chromatographic separation : GC-MS on Carbowax 20M-KOH resolves isomers (e.g., p-benzyl vs. o-benzyl products) .

What safety protocols are essential for handling lithium reagents with aromatic amines?

Basic Research Question

  • Inert atmosphere : Use Schlenk lines or gloveboxes to prevent pyrophoric reactions .
  • Quenching : Slowly add ethanol to residual Li reagents to avoid exotherms .
  • Carcinogenicity : N,N-Dimethylaniline is Group 3 (IARC); use fume hoods and monitor occupational exposure .

How do solvent polarity and aggregation affect the optical properties of 4-ethynyl-N,N-dimethylaniline derivatives?

Advanced Research Question

  • DMF vs. CHCl₃ : Higher polarity in DMF redshifts absorption (Δλmax ~20 nm) due to solvatochromism .
  • Aggregation in CHCl₃ : Concentration-dependent UV-Vis (e.g., 10⁻⁵–10⁻³ M) reveals H/J-aggregates via exciton coupling .

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